

P-59 Airacomet Experimental Program: Technical Support Center

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Compound of Interest

Compound Name: XP-59

Cat. No.: B15567716

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the experimental analysis of the P-59 Airacomet. The following information is derived from declassified performance reports and pilot feedback from the initial flight and evaluation programs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the P-59's testing and operational evaluation. The insights are presented to aid in understanding the aircraft's design limitations and the lessons learned from its performance.

Q1: Engine thrust is significantly below expected levels. How can this be addressed?

A1: This was a fundamental and persistent issue with the P-59. The early General Electric J31 turbojet engines, based on the British Whittle design, were underpowered.^{[1][2][3]} Initial models produced as little as 1,250 pounds of thrust, which was insufficient for the aircraft's weight.^{[4][5]} Later variants saw modest increases, but the performance never met expectations.^{[1][4]}

- Troubleshooting Steps:

- Verify Engine Model: Cross-reference the airframe serial number with the installed General Electric J31 engine variant. Thrust ratings varied between the I-A (1,250 lbf), I-14 (1,400 lbf), and the I-16/J31 (1,600-2,000 lbf) models.[4][5][6][7]
- Engine Inspection: Early jet engines were prone to issues such as overheating turbine blades, which could lead to catastrophic failure.[2][8] Regular inspections for blade integrity are critical.
- Fuel System Check: While the J31 could operate on various fuels, including kerosene and gasoline, ensure the fuel delivery system is functioning optimally.[5][7]
- Lesson Learned: The P-59 program highlighted the critical need for rapid advancement in jet engine technology to achieve performance superior to existing piston-engine aircraft. The insufficient thrust-to-weight ratio was a primary factor in the P-59's operational shortcomings.

Q2: The aircraft exhibits lateral and directional instability ("snaking") at higher speeds.

A2: This aerodynamic instability was a significant flaw, making the P-59 a poor gunnery platform.[1][2][9] The tendency to "snake" or yaw from side to side was particularly pronounced at speeds exceeding 290 mph.[1][3]

- Troubleshooting Steps:
 - Speed Restrictions: Adherence to the recommended maximum speeds for stable flight is crucial. Dive tests with the P-59 led to the implementation of speed restrictions to avoid structural failure.[5]
 - Control Surface Inspection: Ensure all control surfaces are correctly rigged and functioning. Later production models featured metal-covered control surfaces to improve rigidity.[4]
 - Rudder and Vertical Stabilizer Analysis: The tail design was a contributing factor to the instability. The production P-59A incorporated a redesigned tail with a ventral fin to attempt to mitigate this issue.[4]
- Lesson Learned: The P-59 demonstrated that a conventional airframe designed for lower speeds was not necessarily suited for the new challenges of jet propulsion. High-speed

aerodynamics required further research and more sophisticated designs.

Q3: Engine response is sluggish and unreliable.

A3: Slow and inconsistent engine response was a common and dangerous trait of all early turbojets, and the P-59's engines were no exception.^{[1][4][10][11]} This made formation flying difficult and landings hazardous.

- Troubleshooting Steps:
 - Throttle Application: Pilots were trained to apply the throttle smoothly and anticipate the delay in engine response. Abrupt throttle movements could lead to engine stalls or flameouts.
 - Engine Maintenance Schedule: The General Electric J31 engines required frequent overhauls.^{[1][11]} Strict adherence to the maintenance schedule is paramount for ensuring what little reliability can be expected.
- Lesson Learned: The development of more advanced fuel control units and engine designs was a direct outcome of the challenges faced with early jets like the P-59. Reliable and rapid engine response is critical for a viable combat aircraft.

Q4: The aircraft's performance is inferior to contemporary piston-engine fighters.

A4: Mock combat trials conducted in February 1944 conclusively demonstrated that the P-59 was outclassed by the Lockheed P-38J Lightning and the Republic P-47D Thunderbolt.^{[1][3][5]} It was also found to be inferior to the British Gloster Meteor.^{[4][12]}

- Analysis:
 - Speed: The P-59's top speed of around 413 mph was, at best, comparable to or even slower than that of high-performance piston fighters like the P-51 Mustang.^[9]
 - Maneuverability: The P-59 was less agile in dogfights than its propeller-driven counterparts.^[5]

- Rate of Climb: The initial rate of climb was also unimpressive due to the low engine thrust. [\[5\]](#)
- Lesson Learned: Simply incorporating jet propulsion was not enough to guarantee a superior fighter. The entire aircraft system, including aerodynamics and control, needed to be designed to take advantage of the potential of jet power. The P-59 served as a crucial, albeit sobering, lesson that paved the way for more successful designs like the Lockheed P-80 Shooting Star.[\[1\]](#)[\[9\]](#)

Data Presentation

P-59 Performance Specifications

Specification	XP-59A	YP-59A	P-59A	P-59B
Engine	2x GE Type I-A	2x GE J31-GE-3	2x GE J31-GE-3	2x GE J31-GE-5
Thrust (per engine)	1,250 lbf	1,650 lbf	1,650 lbf	2,000 lbf
Max Speed	390 mph (628 km/h) [13]	414 mph (666 km/h) [5]	413 mph (665 km/h) [14]	413 mph (665 km/h) [12]
Service Ceiling	~47,600 ft (unofficial) [4] [13]	46,200 ft (14,082 m) [14]	46,200 ft (14,082 m)	46,200 ft (14,082 m) [15]
Rate of Climb	N/A	~3,200 ft/min (16.3 m/s) [14]	~3,200 ft/min (16.3 m/s)	~3,200 ft/min (16.3 m/s)
Armament	2x 37mm M10 cannon (most) [1]	1x 37mm M10, 3x .50 cal MG [1]	1x 37mm M10, 3x .50 cal MG	1x 37mm M10, 3x .50 cal MG

Comparative Aircraft Performance

Aircraft	Top Speed	Powerplant
Bell P-59B Airacomet	413 mph (665 km/h)[12]	2x General Electric J31-GE-5 turbojets
Lockheed P-38J Lightning	414 mph (666 km/h)	2x Allison V-1710 piston engines
Republic P-47D Thunderbolt	428 mph (689 km/h)	1x Pratt & Whitney R-2800 piston engine
North American P-51D Mustang	437 mph (703 km/h)	1x Packard V-1650 Merlin piston engine
Gloster Meteor I	415 mph (668 km/h)	2x Rolls-Royce Welland turbojets
Messerschmitt Me 262A	559 mph (900 km/h)	2x Junkers Jumo 004 axial-flow turbojets

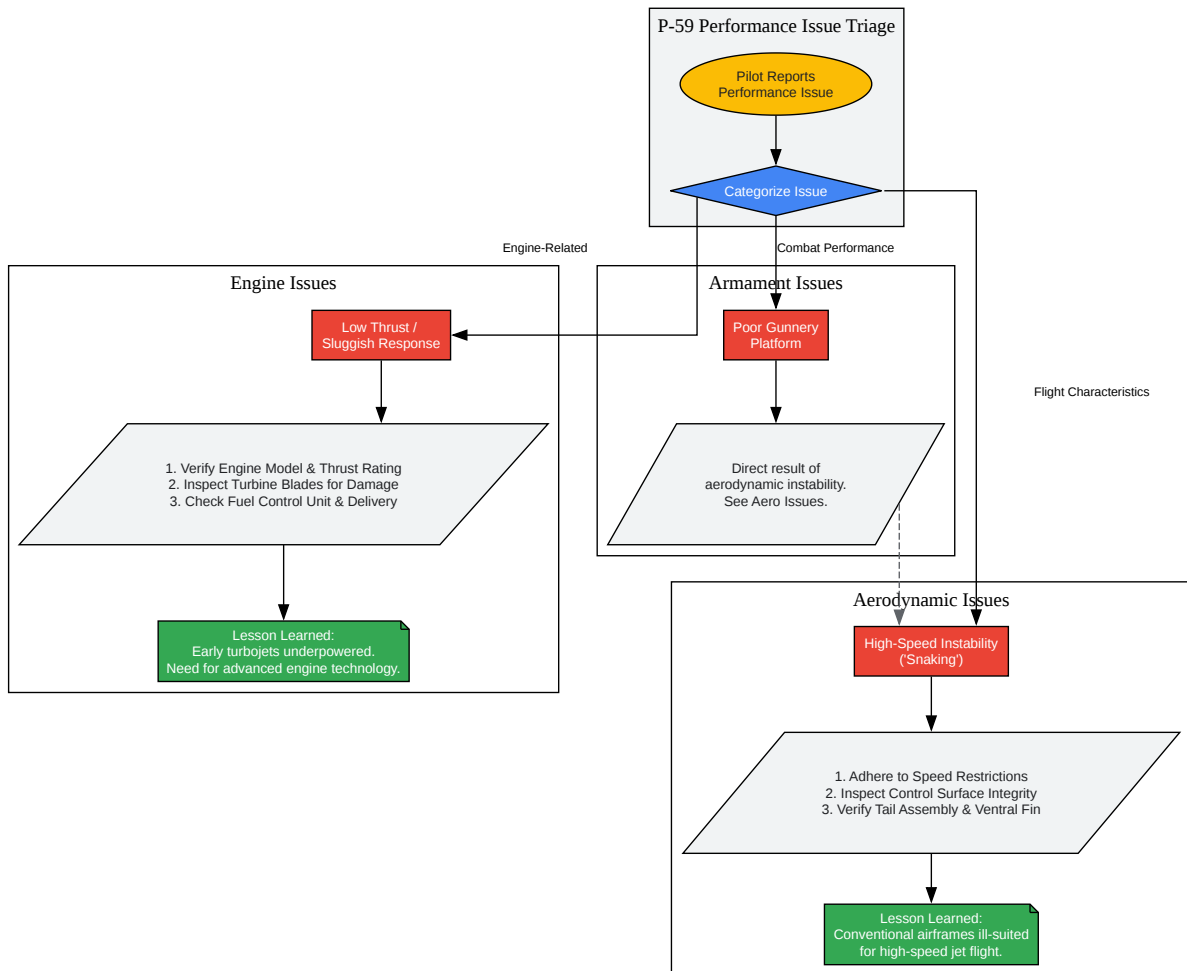
Experimental Protocols

Mock Combat Evaluation (February 1944)

- Objective: To assess the combat suitability of the YP-59A against first-line U.S. Army Air Forces fighter aircraft.
- Methodology:
 - A series of simulated air-to-air combat engagements were conducted.
 - The YP-59A was flown by experienced test pilots.
 - Opposing aircraft included the Lockheed P-38J Lightning and the Republic P-47D Thunderbolt, also flown by experienced pilots.
 - Engagements were initiated from various altitudes and tactical situations to simulate real-world combat scenarios.

- Performance metrics included, but were not limited to: relative speed in level flight and dives, turning ability, rate of climb, and stability as a gunnery platform.
- Results: The YP-59A was found to be inferior in most performance aspects to the piston-engine fighters.^{[1][3]} Its speed advantage was negligible, and it was outmaneuvered in dogfights.^[5] These results were a primary factor in the decision to relegate the P-59 to a training role.^{[1][3]}

Visualizations





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